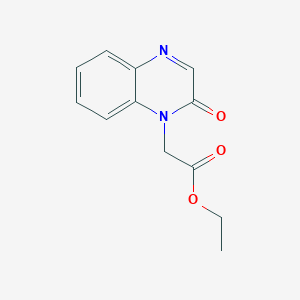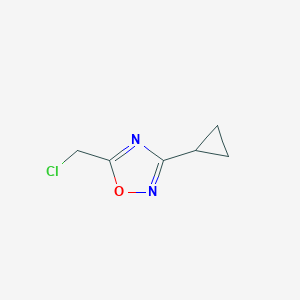
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as IBX or o-iodoxybenzoic acid and has been synthesized and studied extensively in recent years.
Mechanism Of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the transfer of an oxygen atom from the hypervalent iodine reagent to the substrate. This process results in the formation of an intermediate species, which subsequently undergoes further oxidation to yield the desired product.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)-. However, it has been reported to be non-toxic and non-carcinogenic, making it a potentially useful reagent in biological applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- is its high selectivity and efficiency in organic synthesis. It is also relatively easy to handle and store, making it a popular choice for many researchers. However, one of the main limitations is its high cost, which can make it difficult to use in large-scale experiments.
Future Directions
For research include its use in biological applications, the development of new synthesis methods, and exploration of its potential applications in other fields.
Synthesis Methods
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- involves the oxidation of 2-iodobenzoic acid using a hypervalent iodine reagent. This method has been reported to be highly efficient and selective, with high yields of the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is isolated by filtration or chromatography.
Scientific Research Applications
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications is in organic synthesis, where it is used as a powerful oxidizing agent. It has been shown to be highly effective in the oxidation of alcohols, aldehydes, and ketones to their corresponding carbonyl compounds.
properties
CAS RN |
38321-07-2 |
|---|---|
Product Name |
4H-3,1-Benzoxazin-4-one, 2-(1-methylethyl)- |
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-propan-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-7(2)10-12-9-6-4-3-5-8(9)11(13)14-10/h3-7H,1-2H3 |
InChI Key |
LBJORARPTAMYBO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)


![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)



